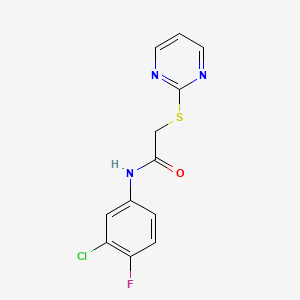![molecular formula C13H16ClN5OS B5421511 N-(5-CHLORO-2-PYRIDINYL)-2-[(4,5-DIETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5421511.png)
N-(5-CHLORO-2-PYRIDINYL)-2-[(4,5-DIETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-CHLORO-2-PYRIDINYL)-2-[(4,5-DIETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chlorine atom and a triazole ring with ethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-PYRIDINYL)-2-[(4,5-DIETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 5-chloro-2-pyridine, is prepared through chlorination of 2-pyridine.
Synthesis of the Triazole Derivative: The triazole ring is synthesized by reacting hydrazine with ethyl acetoacetate, followed by cyclization.
Coupling Reaction: The pyridine and triazole derivatives are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
化学反応の分析
Types of Reactions
N-(5-CHLORO-2-PYRIDINYL)-2-[(4,5-DIETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Pyridines: From substitution reactions.
科学的研究の応用
Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Agriculture: As a potential pesticide or herbicide due to its ability to interact with biological targets in pests or weeds.
Materials Science: As a building block for the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of N-(5-CHLORO-2-PYRIDINYL)-2-[(4,5-DIETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE would depend on its specific application. In medicinal chemistry, it might act by inhibiting a particular enzyme or receptor, thereby modulating a biological pathway. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
N-(5-Chloro-2-pyridinyl)-2-(methylthio)acetamide: Similar structure but with a methylthio group instead of the triazole ring.
N-(5-Chloro-2-pyridinyl)-2-(ethylthio)acetamide: Similar structure but with an ethylthio group instead of the triazole ring.
Uniqueness
N-(5-CHLORO-2-PYRIDINYL)-2-[(4,5-DIETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is unique due to the presence of both the pyridine and triazole rings, which can confer distinct chemical and biological properties. The combination of these rings can enhance its binding affinity to specific targets and improve its stability under various conditions.
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[(4,5-diethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5OS/c1-3-11-17-18-13(19(11)4-2)21-8-12(20)16-10-6-5-9(14)7-15-10/h5-7H,3-4,8H2,1-2H3,(H,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOBIMXLFYXFTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1CC)SCC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5E)-5-[4-(morpholin-4-yl)-3-nitrobenzylidene]-3-phenylimidazolidine-2,4-dione](/img/structure/B5421428.png)
![ethyl 4-[2-(6-methylquinolin-5-yl)-1H-imidazol-1-yl]piperidine-1-carboxylate](/img/structure/B5421430.png)
![7-(3,4-difluorophenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5421440.png)
![2-[2-(2-hydroxyethoxy)benzyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5421445.png)
![4-[2-(allyloxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5421459.png)
![4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzonitrile](/img/structure/B5421479.png)
![(E)-N-(4-bromophenyl)-3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]prop-2-enamide](/img/structure/B5421485.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5421493.png)

![N-isobutyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5421513.png)
![methyl 5-methyl-2-[({[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B5421514.png)
![8-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5421519.png)
![2-(1-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-2-piperidinyl)pyridine](/img/structure/B5421532.png)
![1-(4-fluorobenzyl)-5-(3-methyl-2-furoyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5421536.png)
